4-Cyano-2-fluorocinnamic acid
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Overview
Description
4-Cyano-2-fluorocinnamic acid is an organic compound with the molecular formula C10H6FNO2. It is a derivative of cinnamic acid, characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) on the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyano-2-fluorocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between 4-cyano-2-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale Knoevenagel condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-fluorocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: 4-Cyano-2-fluorobenzoic acid.
Reduction: 4-Amino-2-fluorocinnamic acid.
Substitution: Various substituted cinnamic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyano-2-fluorocinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.
Industry: It is utilized in the production of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 4-Cyano-2-fluorocinnamic acid involves its interaction with specific molecular targets. The cyano and fluorine groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, the compound can inhibit the activity of enzymes involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Fluorocinnamic acid: Similar structure but lacks the cyano group.
4-Cyano-2-fluorobenzoic acid: Similar functional groups but different core structure.
4-Chloro-2-fluorocinnamic acid: Chlorine atom instead of a cyano group
Uniqueness
4-Cyano-2-fluorocinnamic acid is unique due to the presence of both cyano and fluorine groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C10H6FNO2 |
---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
(E)-3-(4-cyano-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-5H,(H,13,14)/b4-3+ |
InChI Key |
PYJVILQZMIIUKW-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C#N)F)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C=CC(=O)O |
Origin of Product |
United States |
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